

Technical Guide: Molar Extinction Coefficient of Acid Orange 5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Orange 5**

Cat. No.: **B1170525**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Acid **Orange 5**, also known by its synonyms Tropaeolin OO and Acid Orange OO. This document is intended for researchers, scientists, and professionals in drug development who utilize this dye in their work.

Introduction

Acid **Orange 5** is an azo dye with the chemical formula $\text{Na}(\text{C}_6\text{H}_5\text{NHC}_6\text{H}_4\text{N}=\text{NC}_6\text{H}_4\text{SO}_3)$ and a molar mass of 375.38 g/mol .^[1] It is used as a pH indicator, appearing red at a pH below 1.4 and orange-yellow above a pH of 3.2.^[1] Accurate knowledge of its molar extinction coefficient (ϵ) is crucial for quantitative applications, particularly in determining the concentration of the dye in solution using spectrophotometry, governed by the Beer-Lambert law.

Quantitative Data: Molar Extinction Coefficient of Acid Orange 5 (Tropaeolin OO)

The molar extinction coefficient of Acid **Orange 5** is dependent on the pH and the solvent used. The following table summarizes the available data for its absorption maxima (λ_{max}) and molar extinction coefficient (ϵ) under various conditions.

Solvent/Buffer	pH	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
Aqueous Solution	Not specified	272, 445	Not specified
B-R Buffer	2.09	207, 460	Not specified
B-R Buffer	2.09–6.09	270, 445	Not specified
Not specified	1.2	527	968 (Absorptivity 1% 1cm) ¹
Not specified	2.7	448	643 (Absorptivity 1% 1cm) ¹

¹Note: These values are presented as absorptivity for a 1% solution over a 1 cm path length and not as molar extinction coefficients.^[2] A recent study on Tropaeolin OO as a chemical sensor provided UV-Vis spectra at various pH values and concentrations, which can be used to derive the molar extinction coefficient, though the values were not explicitly tabulated in the publication.^[3]

Experimental Protocol: Determination of Molar Extinction Coefficient

The following is a detailed methodology for the experimental determination of the molar extinction coefficient of Acid **Orange 5** using UV-Vis spectrophotometry.

1. Materials and Equipment:

- Acid **Orange 5** (Tropaeolin OO) powder
- Appropriate solvent (e.g., deionized water, phosphate-buffered saline, or a specific buffer system)
- Volumetric flasks and pipettes
- Analytical balance

- UV-Vis spectrophotometer
- Quartz or glass cuvettes with a 1 cm path length

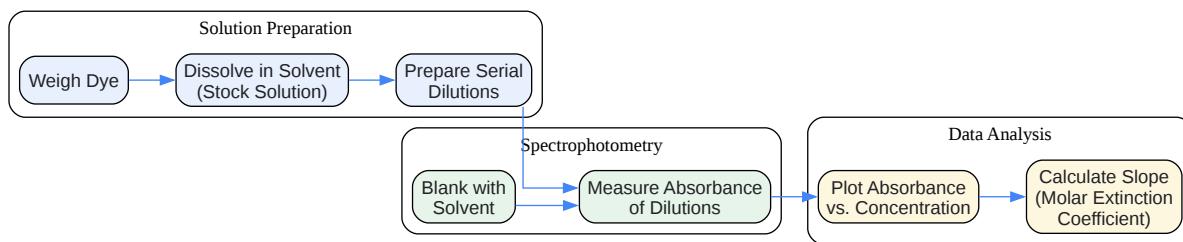
2. Preparation of Stock Solution:

- Accurately weigh a precise amount of dry Acid **Orange 5** powder using an analytical balance.
- Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific molar concentration. For example, to prepare a 1 mM stock solution (molar mass = 375.38 g/mol), dissolve 0.0375 g of the dye in 100 mL of solvent.

3. Preparation of Serial Dilutions:

- From the stock solution, prepare a series of dilutions with decreasing concentrations.
- For instance, prepare five dilutions with concentrations in the micromolar range (e.g., 10 μ M, 20 μ M, 30 μ M, 40 μ M, 50 μ M) by pipetting the appropriate volume of the stock solution into separate volumetric flasks and diluting with the solvent.

4. Spectrophotometric Measurement:


- Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.
- Set the spectrophotometer to scan a wavelength range that includes the expected absorption maxima of Acid **Orange 5** (e.g., 200-700 nm).
- Use a cuvette filled with the solvent as a blank to zero the spectrophotometer.
- Measure the absorbance spectrum of each of the prepared dilutions, starting from the lowest concentration.
- Identify the wavelength of maximum absorbance (λ_{max}).

5. Data Analysis and Calculation:

- Record the absorbance value at λ_{max} for each concentration.
- Plot a graph of absorbance (at λ_{max}) on the y-axis against the concentration (in mol/L) on the x-axis.
- According to the Beer-Lambert law ($A = \epsilon bc$), where A is absorbance, ϵ is the molar extinction coefficient, b is the path length (typically 1 cm), and c is the concentration, the plot should yield a straight line passing through the origin.
- Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar extinction coefficient (ϵ) in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the molar extinction coefficient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid orange 5 - Wikipedia [en.wikipedia.org]
- 2. chemsavers.com [chemsavers.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: Molar Extinction Coefficient of Acid Orange 5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170525#extinction-coefficient-of-orange-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com